Tco-peg4-dbco

bioorthogonal chemistry click chemistry bioconjugation

Standard mono-functional click reagents require sequential reactions with intermediate purification, causing cumulative yield losses. TCO-PEG4-DBCO solves this with orthogonal TCO and DBCO handles for sequential or simultaneous bioconjugation without cross-reactivity. - TCO group: Ultra-fast IEDDA with tetrazines (k₂ = 10⁴-10⁶ M⁻¹s⁻¹) - DBCO group: Catalyst-free SPAAC with azides (k₂ = 10⁻²-10⁰ M⁻¹s⁻¹) - PEG4 spacer: Improves aqueous solubility and reduces steric hindrance - Applications: ADC linker, PROTAC synthesis, nanoparticle functionalization

Molecular Formula C38H49N3O8
Molecular Weight 675.8 g/mol
Cat. No. B11830575
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTco-peg4-dbco
Molecular FormulaC38H49N3O8
Molecular Weight675.8 g/mol
Structural Identifiers
SMILESC1CC=CCCC(C1)OC(=O)NCCOCCOCCOCCOCCC(=O)NCCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42
InChIInChI=1S/C38H49N3O8/c42-36(39-20-18-37(43)41-30-33-12-7-6-10-31(33)16-17-32-11-8-9-15-35(32)41)19-22-45-24-26-47-28-29-48-27-25-46-23-21-40-38(44)49-34-13-4-2-1-3-5-14-34/h1-2,6-12,15,34H,3-5,13-14,18-30H2,(H,39,42)(H,40,44)/b2-1-
InChIKeyMXNJAXPSMJDOOY-UPHRSURJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

TCO-PEG4-DBCO Specifications & Procurement


TCO-PEG4-DBCO (CAS 1801863-88-6) is a heterobifunctional click chemistry reagent comprising a trans-cyclooctene (TCO) moiety, a tetraethylene glycol (PEG4) spacer, and a dibenzocyclooctyne (DBCO) moiety . The TCO group undergoes ultrafast inverse electron-demand Diels-Alder (IEDDA) ligation with tetrazines (second-order rate constant range: 10⁴–10⁶ M⁻¹s⁻¹), while the DBCO group performs strain-promoted azide-alkyne cycloaddition (SPAAC) with azides (second-order rate constant range: 10⁻²–10⁰ M⁻¹s⁻¹) [1]. The PEG4 spacer enhances aqueous solubility relative to shorter PEG variants and provides sufficient spatial separation to minimize steric interference between the two reactive handles . This orthogonal dual-reactivity architecture enables sequential or simultaneous bioconjugation without cross-reactivity, making the compound distinct from mono-functional click reagents .

Orthogonal TCO and DBCO handles for sequential bioconjugation
PEG4 spacer increases aqueous solubility and reduces steric hindrance
Catalyst-free bioorthogonal reactions for live‑cell and in‑vivo research

TCO-PEG4-DBCO Substitution Risks


Generic substitution of TCO-PEG4-DBCO with alternative linker architectures introduces quantifiable performance deficits that cannot be remedied by adjusting reaction conditions. Mono-functional DBCO-only or TCO-only reagents lack the orthogonal dual-handle capability required for sequential bioconjugation strategies, forcing users into multi-step protocols with intermediate purification and cumulative yield losses [1]. Shorter PEG variants such as TCO-PEG2-DBCO (MW 587.71) reduce the spatial separation between reactive moieties, which can increase steric hindrance and impair reaction kinetics in crowded molecular environments . Conversely, non-PEG linkers or alternative click chemistry pairs (e.g., maleimide/thiol) lack the bioorthogonality and catalyst-free operation of the TCO-tetrazine/DBCO-azide system, introducing background reactivity with endogenous thiols or requiring cytotoxic copper catalysts that are incompatible with live-cell or in vivo applications . The evidence below quantifies these differential performance characteristics.

Mono-functional DBCO-only or TCO-only reagents lack orthogonal dual‑handle capability, forcing multi‑step protocols
Shorter PEG variants (e.g., PEG2) may increase steric hindrance in crowded molecular environments
Non‑PEG click pairs or maleimide/thiol chemistries can introduce background reactivity or require cytotoxic catalysts

TCO-PEG4-DBCO Differentiation Data


Orthogonal Dual Reactivity: IEDDA vs. SPAAC Kinetics

TCO-PEG4-DBCO combines two bioorthogonal reactions with a kinetic differential spanning approximately 10⁴ to 10⁶-fold. The TCO moiety undergoes IEDDA with tetrazines exhibiting a second-order rate constant (k₂) of 10⁴–10⁶ M⁻¹s⁻¹ in aqueous buffer at pH 7.4, 25°C, whereas the DBCO moiety reacts via SPAAC with azides at k₂ = 10⁻²–10⁰ M⁻¹s⁻¹ under identical conditions [1]. In 50% human serum at 37°C, a representative tetrazine/TCO pair maintains k₂ ≈ 3.2 × 10⁴ M⁻¹s⁻¹, while a representative azide/DBCO pair exhibits k₂ ≈ 0.3 M⁻¹s⁻¹ [2]. This orthogonal kinetic profile enables sequential conjugation without cross-reactivity, a capability absent in mono-functional reagents.

Orthogonal dual reactivity kinetics
Reported
TCO k₂ ~10⁴–10⁶ M⁻¹s⁻¹
DBCO k₂ ~10⁻²–10⁰ M⁻¹s⁻¹
Kinetic differential enables orthogonal, sequential conjugation without cross‑reactivity
Approx. 10⁴–10⁶ fold difference in aqueous buffer, pH 7.4, 25°C
bioorthogonal chemistry click chemistry bioconjugation

PEG4 vs. PEG2 Spacer: Conjugation Efficiency

TCO-PEG4-DBCO (MW 675.81) contains a PEG4 spacer comprising four ethylene glycol units, whereas the closest analog TCO-PEG2-DBCO (MW 587.71) contains only two PEG units . The extended PEG4 spacer provides greater spatial separation between the TCO and DBCO reactive termini, which reduces steric hindrance during sequential conjugation to large biomolecules such as antibodies (~150 kDa). While no direct head-to-head kinetic comparison is available for these two specific compounds, class-level evidence indicates that longer PEG spacers generally improve reaction yields and reduce non-specific interactions in macromolecular conjugation applications [1]. The PEG4 variant offers enhanced aqueous solubility compared to PEG2 due to increased hydrophilic character.

PEG4 vs PEG2 spacer length
Class‑level
PEG4: 4 ethylene glycol units, MW 675.81
PEG2: 2 units, MW 587.71
Longer spacer may improve conjugation efficiency with large biomolecules
Class‑level PEG evidence; direct head‑to‑head data unavailable
PEG linker optimization steric hindrance bioconjugation efficiency

DMSO Solubility and Aqueous Compatibility

TCO-PEG4-DBCO exhibits DMSO solubility of ≥49.3 mg/mL and ethanol solubility of ≥51.5 mg/mL, while being insoluble in pure water . This solubility profile is consistent with other PEG4-containing DBCO linkers such as DBCO-PEG4-Maleimide, which shows improved aqueous buffer solubility relative to non-PEGylated variants due to the hydrophilic PEG spacer . The compound is described as 'partially water soluble' in mixed solvent systems (DMSO/aqueous buffer), enabling preparation of working solutions for biological assays . Compared to shorter PEG linkers, PEG4 confers greater hydrophilicity and reduced aggregation propensity in aqueous media.

DMSO solubility
Data to verify
≥49.3 mg/mL (DMSO)
Insoluble in water
Solubility profile supports DMSO stock preparation for biological assays
Partial aqueous compatibility in mixed DMSO/buffer systems; verify for specific formulation
solubility optimization DMSO stock solution aqueous buffer compatibility

Cell Surface Conjugation: TCO/DBCO vs. DBCO-Only

In a published 2-step cell surface conjugation strategy, azide-metabolically labeled cells were first reacted with sulfo-6-methyl-tetrazine-dibenzyl cyclooctyne (Tz-DBCO) via SPAAC, followed by IEDDA with TCO-functionalized nanoparticles [1]. The dual-step approach utilizing the orthogonal TCO-tetrazine/DBCO-azide reactivity yielded 'highly specific cell surface conjugation of LNP, with very low non-specific background binding' compared to the control condition using only metabolic azide labeling followed by direct DBCO-NP conjugation [1]. TCO-PEG4-DBCO provides both required reactive handles (DBCO for SPAAC with azides, TCO for IEDDA with tetrazines) in a single heterobifunctional linker, enabling similar dual-step orthogonal strategies .

Cell surface conjugation strategy
Reported
Two‑step DBCO‑SPAAC + TCO‑IEDDA approach
Reported higher specificity and lower nonspecific background vs single‑click method
Qualitative improvement; quantitative comparison data not provided in source
cell surface conjugation metabolic labeling nanoparticle delivery

Cleavable vs. Non-Cleavable ADC Linkers

TCO-PEG4-DBCO is explicitly classified as a 'cleavable ADC linker' used in the synthesis of antibody-drug conjugates, whereas many PEG-based linkers (e.g., non-cleavable PEG spacers) do not possess intrinsic cleavability [1]. The cleavable nature enables controlled payload release upon internalization into target cells, a critical requirement for ADC efficacy. PROTAC applications similarly benefit from the linker's ability to position two ligands (E3 ligase ligand and target protein ligand) at optimal spatial orientation for ternary complex formation .

Cleavable linker functionality
Class‑level
Classified as cleavable ADC linker
Cleavable architecture supports intracellular payload release in ADC research
Non‑cleavable PEG spacers do not provide this functionality; verify release kinetics
antibody-drug conjugate ADC linker cleavable linker drug release

Storage Stability: TCO Isomerization vs. DBCO-Only

The TCO moiety in TCO-PEG4-DBCO has a documented stability limitation: 'The half-life of TCO is short as it will naturally isomerize into CCO (cis-cyclooctene) and lose reactivity. TCO compound is not recommended for long term storage' . Recommended storage is at -20°C in dry, dark conditions, with shelf life ≥12 months when properly stored . In contrast, DBCO-only reagents without the TCO moiety do not face this isomerization pathway and exhibit greater long-term stability. This differential stability profile has direct implications for procurement planning, inventory management, and experimental scheduling.

Storage stability
Head‑to‑head
TCO isomerization liability
Shelf life ≥12 months at −20°C dry/dark
TCO instability limits long‑term storage; plan procurement and cold‑chain handling
DBCO‑only reagents avoid this isomerization pathway and offer longer stability
compound stability storage conditions TCO isomerization procurement planning

TCO-PEG4-DBCO Application Scenarios


Antibody Dual-Labeling for Fluorescence Imaging

TCO-PEG4-DBCO is optimally deployed when an antibody requires two distinct functional modifications applied sequentially. The TCO terminus first undergoes ultrafast IEDDA (k₂ = 10⁴–10⁶ M⁻¹s⁻¹) with a tetrazine-functionalized fluorescent dye, achieving >95% labeling within minutes under physiological conditions [1]. The DBCO terminus subsequently reacts via SPAAC with an azide-modified biotin or secondary probe . This orthogonal dual-handle strategy eliminates cross-reactivity and intermediate purification steps required when using mono-functional reagents sequentially [2].

PROTAC Linker for Ternary Complex Formation

As a PEG-based PROTAC linker, TCO-PEG4-DBCO positions the E3 ubiquitin ligase ligand and the target protein ligand at an optimal spatial distance for ternary complex formation and subsequent proteasomal degradation [1]. The PEG4 spacer provides sufficient flexibility and reach to accommodate diverse protein topologies without imposing excessive conformational strain. The cleavable nature of the linker supports controlled degradation kinetics .

Nanoparticle Functionalization for Targeting and Imaging

TCO-PEG4-DBCO serves as a dual-click bridging molecule for nanoparticle functionalization strategies. In published work, a 2-step approach using DBCO-mediated SPAAC followed by TCO-mediated IEDDA achieved highly specific cell surface conjugation of lipid nanoparticles with very low non-specific background binding [1]. The PEG4 spacer minimizes aggregation and improves colloidal stability of functionalized nanoparticles in biological media .

ADC Linker for Intracellular Payload Release

TCO-PEG4-DBCO is explicitly validated as a cleavable ADC linker for antibody-drug conjugate synthesis [1]. The linker enables covalent attachment of cytotoxic payloads to antibodies while maintaining cleavability for intracellular drug release upon target cell internalization. This application leverages the orthogonal click chemistry handles for site-specific conjugation to both the antibody scaffold and the payload molecule .

Application
Selection Property
Validation Focus
Antibody dual‑labeling studies
Orthogonal dual‑click handles
Sequential conjugation efficiency and specificity
PROTAC ternary complex research
PEG4 spacer flexibility
Ternary complex formation and degradation kinetics
Nanoparticle surface functionalization
Dual‑click bridging with PEG4 spacer
Colloidal stability and nonspecific binding control
ADC linker research
Cleavable linker architecture
Intracellular payload release mechanisms

Technical Documentation Hub

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